2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by their unique fused ring structures, which often impart significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable spirocyclic precursor, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione, and then introduce the ethyl and fluorophenyl groups through a series of reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into biochemical pathways and potential therapeutic targets.
Medicine
In the medical field, this compound has potential as a lead compound for drug development. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide exerts its effects involves binding to specific molecular targets. The exact mechanism can vary depending on the biological context, but it often involves interactions with enzymes or receptors that play a role in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide
2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide lies in its specific structural features, such as the ethyl group at the 3-position and the fluorophenyl group. These modifications can significantly impact its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c1-2-22-15(24)17(20-16(22)25)7-9-21(10-8-17)11-14(23)19-13-5-3-12(18)4-6-13/h3-6H,2,7-11H2,1H3,(H,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATIRQIFKVULLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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